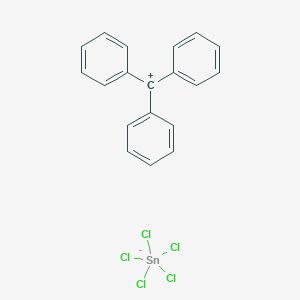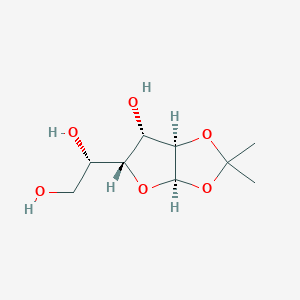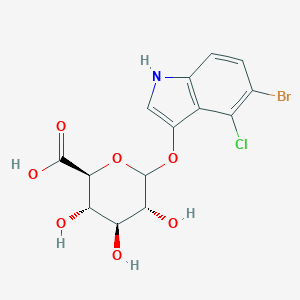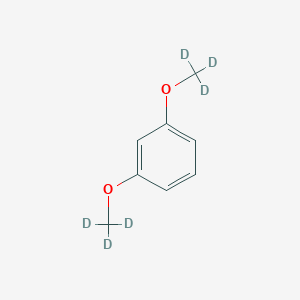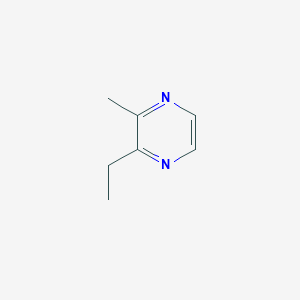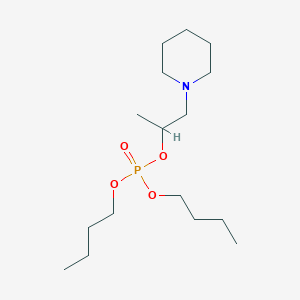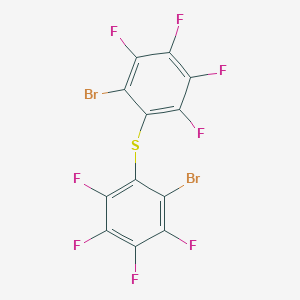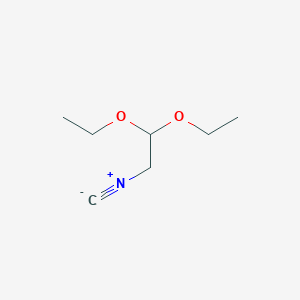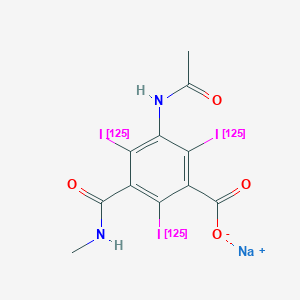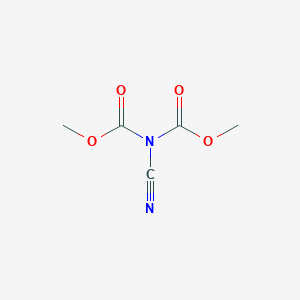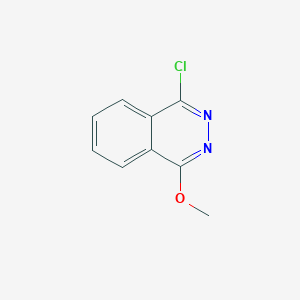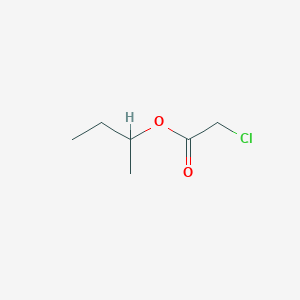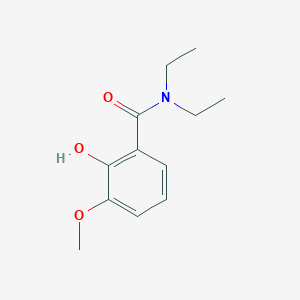
N,N-Diethyl-2-hydroxy-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DEET is a colorless, oily liquid with a faint odor that is used as an insect repellent. It was first developed by the US Army in the 1940s and has since become one of the most widely used insect repellents in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and biting flies. It is used in a variety of products, including sprays, lotions, and wipes, and is available in concentrations ranging from 5% to 100%.
Wirkmechanismus
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect human odors. DEET may also interfere with the insect's ability to detect carbon dioxide, which is another cue that insects use to locate their hosts.
Biochemische Und Physiologische Effekte
DEET has been shown to have a number of biochemical and physiological effects on insects. It has been shown to interfere with the activity of certain enzymes and to disrupt the insect's nervous system. DEET has also been shown to affect the insect's feeding behavior and to reduce the number of eggs that female mosquitoes lay.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is widely used in laboratory experiments because of its effectiveness as an insect repellent. However, there are some limitations to its use. DEET can be toxic to some laboratory animals, and care must be taken to ensure that it is used safely. Additionally, DEET can interfere with the activity of some enzymes, which can complicate certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on DEET. One area of research is the development of new insect repellents that are more effective and less toxic than DEET. Another area of research is the study of DEET's mechanism of action and its effects on the insect nervous system. Finally, there is a need for further research on the safety of DEET and its potential effects on human health.
Synthesemethoden
The synthesis of DEET involves the reaction of N,N-diethyl-m-toluamide with thionyl chloride to form N,N-diethyl-3-methylbenzamide. This is then reacted with hydroxylamine hydrochloride to form N,N-diethyl-2-hydroxy-3-methoxybenzamide, which is DEET.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its effectiveness as an insect repellent. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. DEET has also been studied for its safety and potential toxicity. Studies have shown that DEET is safe when used as directed and that it does not pose a significant risk to human health.
Eigenschaften
CAS-Nummer |
19351-20-3 |
|---|---|
Produktname |
N,N-Diethyl-2-hydroxy-3-methoxybenzamide |
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
N,N-diethyl-2-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-7-6-8-10(16-3)11(9)14/h6-8,14H,4-5H2,1-3H3 |
InChI-Schlüssel |
UNKOWBNGINEEOQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)OC)O |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)OC)O |
Andere CAS-Nummern |
19351-20-3 |
Synonyme |
N,N-diethyl-2-hydroxy-3-methoxybenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



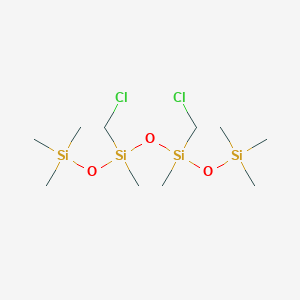
![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)
